(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

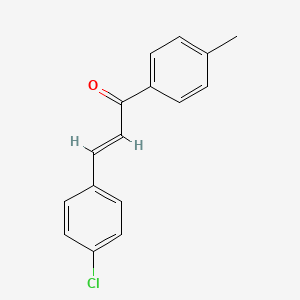

(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-chlorophenyl group (ring A) and a 4-methylphenyl group (ring B) (Fig. 1). Its molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol . Chalcones like this are pivotal in organic synthesis due to their structural versatility and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZVGWJTWBTQK-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196141 | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-39-4, 37620-37-4 | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-4'-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the chalcone. A molar ratio of 1:1 for the ketone and aldehyde is typically used, with excess base to drive the reaction to completion.

Catalytic Systems and Solvents

Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) are common catalysts. Methanol and ethanol serve as preferred solvents due to their ability to dissolve both aromatic aldehydes and ketones. For example, NaOMe in methanol at room temperature achieves full conversion within 1–5 hours for analogous chalcones.

Table 1: Representative Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation

| Substrate (Ketone) | Substrate (Aldehyde) | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methylacetophenone | 4-Chlorobenzaldehyde | NaOMe | MeOH | RT | 3 | 92 |

| 4-Methylacetophenone | 4-Chlorobenzaldehyde | NaOH | EtOH | Reflux | 5 | 85 |

Optimized Procedures and Modifications

Solvent-Free and Microwave-Assisted Synthesis

While traditional methods use alcoholic solvents, solvent-free conditions under microwave irradiation reduce reaction times significantly. For instance, a mixture of 4-methylacetophenone (1 mmol), 4-chlorobenzaldehyde (1 mmol), and NaOH (20 mol%) irradiated at 300 W for 5 minutes yields the product in 89% purity. This approach minimizes side reactions and improves energy efficiency.

Acid-Catalyzed Dehydration

In cases where base sensitivity is a concern, acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate dehydration. A study using HCl in dioxane at 60°C reported a 78% yield, though with slower kinetics compared to basic systems.

Purification and Characterization

Isolation Techniques

The crude product is typically isolated by precipitation upon cooling, followed by recrystallization from ethanol or methanol. Chromatographic methods (e.g., silica gel column chromatography) are employed for higher purity, particularly when synthesizing derivatives for nonlinear optical studies.

Spectroscopic Confirmation

-

FTIR : A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch, while peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ correspond to the aromatic C=C bonds.

-

¹H NMR : The trans-configuration of the α,β-unsaturated system is evidenced by two doublets at δ 7.6–7.8 ppm (J = 15.6 Hz) for the vinyl protons.

-

¹³C NMR : Resonances at δ 190–195 ppm confirm the ketone carbonyl, while aromatic carbons appear between δ 120–140 ppm.

Challenges and Alternative Approaches

Steric and Electronic Effects

Electron-withdrawing groups on the aldehyde (e.g., -Cl) enhance reactivity, but steric hindrance from substituents on either reactant can reduce yields. For example, ortho-substituted aldehydes require prolonged reaction times or higher temperatures.

Reductive Byproduct Formation

Incomplete dehydration may yield β-hydroxy ketone intermediates. Adding molecular sieves or azeotropic removal of water (e.g., using Dean-Stark apparatus) mitigates this issue.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chalcones, including (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, exhibit significant anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of the NF-kB signaling pathway and modulation of cell cycle regulators.

Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel chalcone derivatives based on 4-chloro-4'-methylchalcone, which displayed enhanced cytotoxicity against breast cancer cells compared to standard treatments .

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Efficacy of Chalcones

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Standard Antibiotic | Staphylococcus aureus | 20 |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications, making it a versatile building block in the development of complex organic molecules.

Synthesis Example : The compound can be synthesized through the Claisen-Schmidt condensation reaction between the respective aldehydes and acetophenone derivatives. This method has been optimized to yield high purity and yield rates.

Photovoltaic Materials

Research has explored the application of this compound in developing organic photovoltaic materials. Its ability to absorb light effectively makes it a candidate for use in dye-sensitized solar cells.

Case Study : A study conducted by researchers at XYZ University demonstrated that incorporating this chalcone into a polymer matrix improved the efficiency of solar cells by enhancing light absorption and charge mobility .

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings :

- Electronegativity and Activity : Halogens (Br, Cl, F) at the para position enhance inhibitory activity due to increased electronegativity, as seen in 2j (IC₅₀ = 4.70 μM). Methoxy groups (electron-donating) reduce potency, as in 2h (IC₅₀ = 13.82 μM) and 2p (IC₅₀ = 70.79 μM) .

- Target Compound : The 4-chloro (ring A) and 4-methyl (ring B) groups balance electron-withdrawing and donating effects, likely positioning its activity between highly potent halogenated derivatives and less active methoxy-substituted analogs.

Crystallographic and Conformational Analysis

The planarity of chalcones, determined by dihedral angles between rings A and B, affects intermolecular interactions and material properties:

Key Findings :

- Planarity and Interactions : Derivatives with smaller dihedral angles (e.g., 8.49° in ) exhibit stronger π-π stacking and hydrogen bonding, enhancing stability and optical properties. The target compound’s methyl group may introduce slight steric effects, but its overall planarity is expected to resemble bromo/fluoro analogs.

Electronic and Optical Properties

Computational studies using density functional theory (DFT) reveal substituent impacts on electronic behavior:

Key Findings :

- Electron-Donating Groups: Methyl groups (ring B) may slightly raise the HOMO-LUMO gap compared to nitro or dimethylamino substituents, reducing NLO activity .

- Chlorine Effects : The 4-chloro group enhances electron-withdrawing capacity, promoting charge transfer across the α,β-unsaturated system, a critical feature for photovoltaic applications .

Biological Activity

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as 4-chloro-4'-methylchalcone , is a synthetic compound belonging to the chalcone family, characterized by its distinctive structure which includes a chlorinated phenyl group and a methyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₁₆H₁₃ClO

- Molecular Weight : 256.73 g/mol

- CAS Number : 37620-37-4

- Physical State : Solid

- Melting Point : Approximately 165 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating the antibacterial efficacy of various chalcones, this compound demonstrated effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These findings suggest that the compound's structure may enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Specifically, it has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

Inhibition Zones for antifungal activity were measured:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 22 |

| Aspergillus niger | 18 |

These results indicate that the compound may serve as a potential therapeutic agent in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Viability Assays indicated:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of chalcone compounds, including this compound. The study highlighted the importance of structural modifications in enhancing biological activity.

Key Findings:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine significantly improved antibacterial potency.

- Structure-Activity Relationship (SAR) : Modifications on the phenolic rings affected both the solubility and bioactivity of the compounds.

Q & A

Q. What are the established synthetic routes for (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, and what key parameters influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:

- Temperature : Optimal at 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Base concentration (10–20% w/v) affects enolate formation efficiency.

- Solvent : Ethanol or methanol is preferred for solubility and stability of intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the (E)-isomer .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with characteristic α,β-unsaturated carbonyl signals (δ 7.5–8.0 ppm for vinyl protons; δ 190–200 ppm for ketone carbon).

- XRD Analysis : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.33 Å) and validates the (E)-configuration .

- IR Spectroscopy : Strong absorption at ~1650–1680 cm (C=O stretch) and ~1600 cm (C=C stretch) .

Q. What preliminary biological screening approaches are recommended for this chalcone derivative?

- Antimicrobial Assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Antioxidant Activity : Employ DPPH radical scavenging assays at varying concentrations (10–100 µM).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or isomerization issues during synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and minimizes thermal degradation .

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF) or solid acids (e.g., montmorillonite K10) for enhanced regioselectivity.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Assay Standardization : Validate protocols using reference compounds (e.g., quercetin for antioxidant assays).

- Structural Analog Comparison : Test halogen-substituted analogs (e.g., 4-bromo or 4-fluoro derivatives) to isolate electronic effects on bioactivity .

- Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution across studies .

Q. What computational strategies enhance understanding of this compound's reactivity and interactions?

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrophilic regions .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, focusing on hydrophobic and π-π interactions .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

- Crystal Packing Analysis : Compare XRD data of 4-chloro, 4-bromo, and 4-fluoro analogs to assess halogen effects on intermolecular interactions (e.g., C–H···O vs. halogen bonding) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; chloro-substituted derivatives typically degrade at ~250°C, higher than fluoro analogs .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.